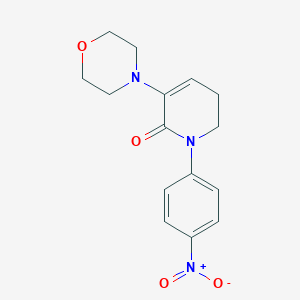

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-morpholin-4-yl-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c19-15-14(16-8-10-22-11-9-16)2-1-7-17(15)12-3-5-13(6-4-12)18(20)21/h2-6H,1,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFAEOWNWSDWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620357 | |

| Record name | 3-(Morpholin-4-yl)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503615-03-0 | |

| Record name | 3-(Morpholin-4-yl)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Key Apixaban Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, with CAS Number 503615-03-0, is a pivotal chemical intermediate in the synthesis of Apixaban, a potent, direct factor Xa inhibitor used as an anticoagulant.[1][2] The efficient and high-purity synthesis of this intermediate is critical for the manufacturing of Apixaban, a widely prescribed medication for the prevention of stroke and systemic embolism.[2] This guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization, tailored for professionals in pharmaceutical research and development.

Physicochemical Properties

This compound is typically a yellow crystalline powder or solid.[3] Its core structure consists of a dihydropyridinone ring substituted with a morpholino group and a 4-nitrophenyl group.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 503615-03-0 | [5] |

| Molecular Formula | C₁₅H₁₇N₃O₄ | [5] |

| Molecular Weight | 303.31 g/mol | [5] |

| Appearance | Yellow crystalline powder/solid | [3] |

| Melting Point | 164-166 °C (Note: some sources indicate other ranges) | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [7] |

| Density | ~1.356 g/cm³ | [7] |

| Storage | Store in a freezer under -20°C, sealed in a dry environment. | [7] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that is crucial for the overall efficiency of Apixaban production. Several synthetic routes have been reported, often starting from 1-(4-nitrophenyl)-2-piperidone. A common and effective method involves the chlorination of the piperidone ring followed by the introduction of the morpholino group.

The underlying principle of this synthesis is the activation of the piperidone ring for nucleophilic substitution. The use of a chlorinating agent like phosphorus pentachloride creates a reactive intermediate. This is followed by a nucleophilic substitution reaction with morpholine, which displaces the chlorine and, after subsequent elimination, forms the desired dihydropyridinone ring with the morpholino substituent. The choice of reagents and reaction conditions is critical to maximize yield and purity, which is often reported to be above 98%.[4]

Below is a diagram illustrating a common synthetic pathway.

Caption: A simplified workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following is a consolidated, step-by-step methodology based on reported synthetic procedures.[8]

Step 1: Chlorination of 1-(4-nitrophenyl)-2-piperidone

-

To a solution of 1-(4-nitrophenyl)-2-piperidone (0.15 mol) in a suitable solvent, add phosphorus pentachloride (0.52 mol) portion-wise while maintaining the temperature.

-

Stir the reaction mixture at an elevated temperature until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).

-

Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to obtain the crude chloro-intermediate as a solid.

Step 2: Morpholine Substitution

-

In a reaction flask, add the crude chloro-intermediate from the previous step and an excess of morpholine.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should precipitate morpholine hydrochloride.

-

Add water to the mixture to precipitate the product.

-

Collect the yellow solid by filtration and wash it with water.

-

Dry the solid to obtain this compound.

Justification of Experimental Choices:

-

Phosphorus pentachloride (PCl₅): This is a strong chlorinating agent effective for the conversion of the lactam to a reactive chloro-intermediate.

-

Excess Morpholine: Using an excess of morpholine serves both as a nucleophile and as a base to neutralize the HCl generated during the reaction, driving the substitution reaction to completion.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution and elimination reactions.

-

Aqueous Workup: The addition of water is crucial for precipitating the final product, which has low solubility in water, and for removing water-soluble byproducts like morpholine hydrochloride.

Characterization and Quality Control

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While this compound is widely available from commercial suppliers who provide detailed characterization data with their products, publicly accessible spectra are limited.[8]

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons on the nitrophenyl ring, the dihydropyridinone ring, and the morpholine ring. The aromatic protons would appear in the downfield region, while the aliphatic protons of the other two rings would be in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks corresponding to the different carbon environments in the molecule, including the carbonyl carbon of the pyridinone ring, the aromatic carbons, and the aliphatic carbons of the morpholine and dihydropyridinone rings.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z 303.31 or 304.32, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present, such as the C=O stretching of the lactam, the N-O stretching of the nitro group, and C-N and C-O stretching vibrations.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of this intermediate.[4] A high purity level, typically ≥98%, is essential for its use in the synthesis of the active pharmaceutical ingredient, Apixaban.[4]

Role in Apixaban Synthesis

This compound is a critical building block in the multi-step synthesis of Apixaban. The subsequent steps in the synthesis typically involve the reduction of the nitro group to an amine, followed by further reactions to construct the pyrazole ring and attach the final carboxamide side chain. The purity and structural integrity of this intermediate directly impact the yield and quality of the final Apixaban drug substance.

The logical flow of its utilization in the broader synthesis of Apixaban is depicted below.

Caption: Role of the title compound in the synthesis of Apixaban.

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound is a pharmaceutical-related compound of unknown potency and should be handled with care in a laboratory or manufacturing setting.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated area or under a fume hood.[5] In case of contact with eyes or skin, rinse immediately with plenty of water.[5] If inhaled, move to fresh air.[5] If ingested, rinse the mouth with water and seek immediate medical attention.[5]

For firefighting, water, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.[5]

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of the anticoagulant Apixaban. A thorough understanding of its physicochemical properties, a robust and efficient synthesis protocol, and stringent quality control are paramount for its effective use in drug manufacturing. This guide provides a consolidated resource for researchers and professionals involved in the synthesis and application of this key chemical entity.

References

- SynZeal. (n.d.). Apixaban Impurity 36 | 503615-03-0.

- ChemicalBook. (n.d.). This compound.

- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Der Pharma Chemica.

- Guidechem. (n.d.). How can 3-MORPHOLINO-1-(4-Nitropheneyl)-5,6-Dihydropyridin-2(1H)-one be synthesized?

- Wang, L., Wang, J., Xu, S., Wu, J., & Tang, Q. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.

- ChemicalBook. (n.d.). This compound.

- V V Pharma Industries. (n.d.). This compound Manufacturer, Supplier, and Exporter in India.

- Guidechem. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 503615-03-0 this compound.

- Cleanchem Laboratories LLP. (n.d.).

- SynZeal. (n.d.). Apixaban Impurity 36 | 503615-03-0.

- DC Fine Chemicals. (n.d.).

- Allmpus. (n.d.). apixaban impurity 4.

- Otto Chemie Pvt. Ltd. (n.d.). This compound, 99%.

- Pharmaffiliates. (n.d.). 503615-03-0 | Product Name : 3-(Morpholinyl)-N-(4-nitrophenyl)-5,6-dihydropyridin-2-one.

- PubChem. (n.d.). 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. GSRS [precision.fda.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. buy high quality Apixaban Intermediate / 503615-03-0,Apixaban Intermediate / 503615-03-0 for sale online price,Apixaban Intermediate / 503615-03-0 Pictures,Apixaban Intermediate / 503615-03-0 Basic Info,Apixaban Intermediate / 503615-03-0 Standard - www.pharmasources.com [pharmasources.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 503615-03-0 [chemicalbook.com]

- 6. 503615-03-0 | this compound | Apixaban Related | Ambeed.com [ambeed.com]

- 7. This compound CAS#: 503615-03-0 [m.chemicalbook.com]

- 8. Apixaban Impurity 36 | 503615-03-0 | SynZeal [synzeal.com]

An In-depth Technical Guide to Apilimod (STA-5326): A First-in-Class PIKfyve Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query provided the chemical name "3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" with CAS number 503615-03-0. It is important to clarify that this compound is a well-documented chemical intermediate in the synthesis of the anticoagulant drug Apixaban.[1][2] The detailed requirements of this guide, focusing on biological activity, signaling pathways, and experimental protocols, strongly suggest an interest in the biologically active molecule Apilimod (also known as STA-5326). This guide will therefore focus on Apilimod, a potent inhibitor of PIKfyve kinase, which aligns with the in-depth scientific content requested.

Introduction: Unraveling the Therapeutic Potential of Apilimod

Apilimod (STA-5326) is a small molecule that has garnered significant attention in the scientific community for its unique mechanism of action and broad therapeutic potential.[3] Initially investigated as an inhibitor of interleukin-12 (IL-12) and interleukin-23 (IL-23) production for the treatment of autoimmune diseases such as Crohn's disease and rheumatoid arthritis, its development for these indications was halted due to disappointing clinical trial results.[3] Subsequent research, however, unveiled its primary molecular target: the lipid kinase PIKfyve.[3][4] This discovery has led to the repurposing of Apilimod as a potential therapeutic for a range of conditions, including B-cell non-Hodgkin lymphoma, viral diseases like Ebola and COVID-19, and neurodegenerative disorders.[3][5][6]

This technical guide provides a comprehensive overview of Apilimod, from its chemical properties and synthesis to its intricate mechanism of action and its diverse applications in biomedical research and drug development.

Chemical Properties and Synthesis

While this guide focuses on the biologically active Apilimod, it is worth noting the synthesis of the initially mentioned intermediate, this compound. Several synthetic routes for this compound have been described, primarily for its role as a key building block in the manufacture of Apixaban.[1][7][8] These methods often involve multi-step processes starting from materials like p-nitroaniline.[1]

Apilimod itself has a distinct chemical structure.

Table 1: Physicochemical Properties of Apilimod

| Property | Value | Reference |

| IUPAC Name | N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | [3] |

| CAS Number | 541550-19-0 | [3] |

| Molecular Formula | C23H26N6O2 | [3] |

| Molar Mass | 418.501 g·mol−1 | [3] |

| Solubility | Soluble in DMSO | [9] |

Primary Biological Target: PIKfyve Kinase

The pharmacological activity of Apilimod stems from its potent and specific inhibition of PIKfyve kinase.[4] PIKfyve is a crucial enzyme in the regulation of endosomal trafficking. It phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and can also synthesize phosphatidylinositol 5-phosphate (PtdIns5P).[3][10] These phosphoinositides are essential for the maturation of endosomes and the maintenance of lysosomal homeostasis.

Apilimod exhibits a high affinity for PIKfyve, with an IC50 value in the nanomolar range (around 0.4 nM in in vitro assays).[3] This potent inhibition disrupts the delicate balance of phosphoinositides within the cell, leading to a cascade of downstream effects.

Mechanism of Action: Disrupting Cellular Trafficking and Homeostasis

The inhibition of PIKfyve by Apilimod triggers a series of profound cellular changes, primarily centered around the endolysosomal system. The depletion of PI(3,5)P2 and PtdIns5P leads to the swelling of late endosomes and lysosomes, a characteristic vacuolization phenotype.[11] This disruption of endosomal trafficking has far-reaching consequences for various cellular processes.

Signaling Pathway of Apilimod-mediated PIKfyve Inhibition

Caption: Mechanism of action of Apilimod.

Therapeutic Implications of PIKfyve Inhibition

The disruption of endolysosomal trafficking by Apilimod underlies its therapeutic potential in various diseases:

-

Antiviral Activity: Many viruses, including SARS-CoV-2 and Ebola virus, rely on the endosomal pathway for entry into host cells. By inhibiting PIKfyve and causing endosomal swelling, Apilimod effectively traps these viruses in dysfunctional endosomes, preventing their replication.[5][11] However, some studies suggest that this immunosuppressive effect could be a "double-edged sword" in the context of viral infections like COVID-19, as it might impair the host's immune response.[11][12]

-

Anticancer Effects: In certain cancers, such as B-cell non-Hodgkin lymphoma (B-NHL), tumor cells exhibit a heightened dependence on lysosomal function for survival and proliferation. Apilimod-induced disruption of lysosomal homeostasis leads to the accumulation of toxic substances and ultimately triggers cancer cell death.[4]

-

Immunomodulation: The initial discovery of Apilimod as an inhibitor of IL-12 and IL-23 production is also linked to its effect on the endosomal pathway in immune cells.[10][13] This pathway is critical for the processing and presentation of antigens, which in turn stimulates the production of these pro-inflammatory cytokines.

Preclinical and Clinical Development

Apilimod has undergone extensive preclinical and clinical evaluation for various indications.

Table 2: Summary of Key Preclinical and Clinical Findings for Apilimod

| Indication | Key Findings | References |

| Autoimmune Diseases | Initially showed promise in reducing IL-12/IL-23. Phase II trials in Crohn's disease and rheumatoid arthritis did not meet primary endpoints. | [3][4] |

| B-cell Non-Hodgkin Lymphoma (B-NHL) | Demonstrates potent cytotoxic activity in B-NHL cell lines and in vivo xenograft models. A Phase I study showed it was safe as a monotherapy or in combination with other agents. | [4][14] |

| COVID-19 | Potently inhibits SARS-CoV-2 replication in vitro by blocking viral entry.[5][11][15] However, in a murine model, it worsened disease outcome.[16] A Phase II clinical trial was initiated.[15] | [5][11][15][16] |

| Amyotrophic Lateral Sclerosis (ALS) | A Phase 2a clinical trial in C9orf72 ALS patients showed the drug was safe, penetrated the central nervous system, and engaged its target. | [6] |

Experimental Protocols

The following are representative protocols for studying the effects of Apilimod in a research setting.

In Vitro PIKfyve Kinase Assay

This protocol outlines a method to determine the inhibitory activity of Apilimod on PIKfyve kinase.

Materials:

-

Recombinant human PIKfyve enzyme

-

PI(3)P-containing liposomes (substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Apilimod stock solution (in DMSO)

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of Apilimod in kinase reaction buffer.

-

In a reaction tube, combine the PIKfyve enzyme, PI(3)P liposomes, and the diluted Apilimod or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Spot the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Apilimod concentration and determine the IC50 value.

Cell-Based Assay for Endosomal Vacuolization

This protocol describes how to visualize the characteristic vacuolization effect of Apilimod in cultured cells.

Materials:

-

Adherent cell line (e.g., HeLa or HEK293)

-

Cell culture medium and supplements

-

Apilimod stock solution (in DMSO)

-

LysoTracker Red (or another lysosomal marker)

-

Fluorescence microscope

Procedure:

-

Seed the cells in a glass-bottom dish or multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Apilimod or vehicle control for a specified duration (e.g., 1-4 hours).

-

During the last 30 minutes of treatment, add LysoTracker Red to the culture medium to label the lysosomes.

-

Wash the cells with fresh medium.

-

Observe the cells under a fluorescence microscope.

-

Quantify the degree of vacuolization by measuring the size and number of LysoTracker-positive vesicles.

Workflow for Assessing Apilimod-Induced Vacuolization

Caption: Workflow for the cell-based vacuolization assay.

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[17] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[17] It should be stored in a well-ventilated place with the container tightly closed.[17]

Conclusion and Future Directions

Apilimod represents a fascinating case study in drug repurposing, with its journey from a failed autoimmune drug to a promising candidate for cancer, infectious diseases, and neurodegenerative disorders. Its well-defined mechanism of action, centered on the inhibition of PIKfyve kinase, provides a solid foundation for its continued investigation. While challenges remain, particularly in understanding its in vivo efficacy and potential side effects in different disease contexts, Apilimod's ability to modulate fundamental cellular processes like endosomal trafficking ensures that it will remain a valuable tool for researchers and a subject of interest for drug developers for years to come.

References

-

Apilimod (PIKfyve inhibitor), AMS.B-0308-25MG | Amsbio. (n.d.). Amsbio. Retrieved January 4, 2026, from [Link]

-

Gayle, S., et al. (2017). Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. Blood, 129(13), 1768–1778. Retrieved January 4, 2026, from [Link]

-

Apilimod. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Baranov, M. V., et al. (2020). The PIKfyve Inhibitor Apilimod: A Double-Edged Sword against COVID-19. Cells, 9(12), 2577. Retrieved January 4, 2026, from [Link]

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Retrieved January 4, 2026, from [Link]

-

Apilimod small molecule shows potent inhibition of SARS-CoV-2 in cells. (2020, August 7). Drug Target Review. Retrieved January 4, 2026, from [Link]

-

The PIKfyve Inhibitor Apilimod: A Double-Edged Sword against COVID-19. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Apilimod dimesylate in C9orf72 amyotrophic lateral sclerosis: a randomized phase 2a clinical trial. (2024, September 3). PubMed. Retrieved January 4, 2026, from [Link]

-

Results of a completed phase I study of LAM-002 (apilimod dimesylate), a first-in-class phosphatidylinositol-3-phosphate 5 kinase (PIKfyve) inhibitor, administered as monotherapy or with rituximab or atezolizumab to patients with previously treated follicular lymphoma or other B-cell cancers. (2020, May 25). ASCO Publications. Retrieved January 4, 2026, from [Link]

-

SARS-CoV-2 and apilimod both inhibit the immune system in a similar... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

PIKfyve inhibitors against SARS-CoV-2 and its variants including Omicron. (2022, May 24). PubMed Central. Retrieved January 4, 2026, from [Link]

-

This compound Manufacturer, Supplier, and Exporter in India. (n.d.). V & V Pharma Industries. Retrieved January 4, 2026, from [Link]

-

PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19. (2022, August 12). NIH. Retrieved January 4, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved January 4, 2026, from [Link]

-

3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | C15H17N3O4 | CID 21936809. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Apilimod datasheet. (n.d.). BioCrick. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). gsrs. Retrieved January 4, 2026, from [Link]

-

Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

CAS 503615-03-0 | 3-morpholino-1-(4-nitrophenyl) -5,6-dihydropyridin-2(1H)-one. (n.d.). AlchemyPharm. Retrieved January 4, 2026, from [Link]

-

This compound 503615-03-0. (n.d.). Chinachemnet. Retrieved January 4, 2026, from [Link]

-

Apilimod. (n.d.). Immunomart. Retrieved January 4, 2026, from [Link]

-

Apilimod (STA 5326) | IL-12/IL-23 阻害剤. (n.d.). MedChemExpress. Retrieved January 4, 2026, from [Link]

-

503615-03-0 | Product Name : 3-(Morpholinyl)-N-(4-nitrophenyl)-5,6-dihydropyridin-2-one. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]

-

Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. (2017, March 30). PubMed. Retrieved January 4, 2026, from [Link]

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. This compound [vandvpharma.com]

- 3. Apilimod - Wikipedia [en.wikipedia.org]

- 4. ashpublications.org [ashpublications.org]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Apilimod dimesylate in C9orf72 amyotrophic lateral sclerosis: a randomized phase 2a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. biocrick.com [biocrick.com]

- 10. amsbio.com [amsbio.com]

- 11. The PIKfyve Inhibitor Apilimod: A Double-Edged Sword against COVID-19 [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. ascopubs.org [ascopubs.org]

- 15. biospace.com [biospace.com]

- 16. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biosynth.com [biosynth.com]

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" molecular structure

An In-Depth Technical Guide to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: Synthesis, Properties, and Application in Anticoagulant Drug Development

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 503615-03-0), a pivotal intermediate in the synthesis of the direct Factor XIa inhibitor, Apixaban.[1][2][3] Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecular characteristics, strategic synthesis, and critical application of this compound. We will explore the significance of the dihydropyridinone core in medicinal chemistry, present detailed and optimized synthetic protocols, and contextualize the molecule's role within the broader landscape of modern anticoagulant therapy. The causality behind key experimental choices is elucidated to provide field-proven insights, ensuring the information is both actionable and scientifically robust.

The Dihydropyridinone Scaffold: A Privileged Structure in Medicinal Chemistry

The dihydropyridinone ring system is a prominent heterocyclic scaffold recognized for its broad spectrum of biological activities.[4] As a structural motif, it is a key constituent in numerous natural products and pharmacologically active molecules.[5] The versatility of this core allows for substitutions that can modulate its therapeutic properties, leading to compounds with antiviral, anticancer, antibacterial, and anti-inflammatory effects.[6][7][8] The inherent drug-like properties of the dihydropyridinone framework make it a subject of intense research in the development of novel therapeutic agents.[4][5][9] Its value is not only in its final biological activity but also in its utility as a flexible building block for more complex molecules, as exemplified by the subject of this guide.[9][10]

Molecular Profile of this compound

This compound is a well-defined organic compound whose identity is established through its unique structural features and physicochemical properties. Its primary industrial significance lies in its role as a direct precursor to a key component of Apixaban, a widely prescribed anticoagulant.[3][11]

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 503615-03-0 | [12] |

| Molecular Formula | C₁₅H₁₇N₃O₄ | [2][12][13] |

| Molecular Weight | 303.31 g/mol | [12][13] |

| Appearance | Light yellow solid / crystalline powder | [14][15][] |

| Melting Point | 158-166 °C | [14][] |

| Solubility | Slightly soluble in Chloroform and Methanol (may require heating) | [][17] |

| IUPAC Name | 5-morpholin-4-yl-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one | [12][] |

| SMILES | C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)[O-] |[12][][18] |

Strategic Synthesis and Process Optimization

The synthesis of this compound is a critical process in the manufacturing of Apixaban. The primary objective is to develop a robust, scalable, and economically viable route that consistently yields a high-purity product (≥98%), as required for pharmaceutical applications.[1] The literature describes several approaches, with a common strategy involving the activation of a lactam precursor followed by nucleophilic substitution with morpholine.

Caption: General workflow for the synthesis of the target compound.

Field-Proven Experimental Protocol

The following protocol is a synthesis of methodologies reported in the literature, designed for clarity and reproducibility.[14][19]

Step 1: Synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (Intermediate)

-

Reactor Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge 1-(4-nitrophenyl)piperidin-2-one (1.0 eq) and dichloromethane. Stir at room temperature until the starting material is fully dissolved.

-

Chlorination: Slowly add phosphorus pentachloride (PCl₅) (approx. 2.5-3.0 eq) portion-wise to the solution. Causality Note: PCl₅ is a highly effective chlorinating agent for lactams. The excess is used to drive the reaction to completion. This step is exothermic and requires careful temperature control.

-

Reaction: Heat the mixture to reflux (approx. 40°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

-

Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a volume of ice-water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring to quench the excess PCl₅. Trustworthiness Note: This quenching step is highly exothermic and produces HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with additional dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dichloro intermediate as a solid.

Step 2: Synthesis of this compound

-

Reaction Setup: Charge the crude 3,3-dichloro intermediate from the previous step into a reaction flask. Add a significant excess of morpholine (which acts as both reactant and solvent).[19]

-

Nucleophilic Substitution: Heat the mixture to reflux (approx. 120-130°C) for 1-2 hours.[14][19] Monitor the reaction by TLC until the dichloro intermediate is consumed. Causality Note: Heating is necessary to drive the nucleophilic aromatic substitution and subsequent elimination of HCl, which is neutralized by the excess morpholine base, forming morpholine hydrochloride.

-

Isolation: Cool the reaction to room temperature. A solid (morpholine hydrochloride) will precipitate.[19] Add water to the mixture to precipitate the desired product, which is insoluble.

-

Purification: Stir the aqueous slurry for a period to ensure complete precipitation. Collect the yellow solid product by filtration. Wash the filter cake thoroughly with water to remove residual morpholine and its salt.

-

Drying & Final Product: Dry the solid, typically under vacuum, to obtain the final product. For pharmaceutical-grade purity, recrystallization from a suitable solvent like ethanol may be employed.[14] This process yields the target compound with a purity of ≥98%.[1]

Application in Drug Development: The Pathway to Apixaban

The primary and most critical application of this compound is its use as a key building block in the synthesis of Apixaban.[1][3][20] The nitro group on the phenyl ring is a synthetic handle that is later reduced to an amine, which is then further elaborated to construct the final, complex structure of the active pharmaceutical ingredient.

The therapeutic value of Apixaban stems from its mechanism of action as a direct inhibitor of Factor XIa (FXIa).[] FXIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[21]

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. This compound | 503615-03-0 [chemicalbook.com]

- 3. This compound [vandvpharma.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Enantioselective Synthesis of 3,5,6‐Substituted Dihydropyranones and Dihydropyridinones using Isothiourea‐Mediated Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of (R)-dihydropyridones as key intermediates for an efficient access to piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 03-0;this compound - Jinan Million Pharmaceutical Co., Ltd [millionpharm.com]

- 12. 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | C15H17N3O4 | CID 21936809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. nbinno.com [nbinno.com]

- 17. This compound CAS#: 503615-03-0 [m.chemicalbook.com]

- 18. 503615-03-0|this compound|BLD Pharm [bldpharm.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. mdpi.com [mdpi.com]

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Apilimod, a First-in-Class PIKfyve Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apilimod, initially developed as an inhibitor of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) production, has been subsequently identified as a potent and highly specific first-in-class inhibitor of the lipid kinase PIKfyve.[1][2] This discovery has pivoted its therapeutic exploration towards indications where PIKfyve-mediated pathways are critical, including B-cell non-Hodgkin lymphoma (B-NHL), various viral diseases, and neurodegenerative disorders.[2][3] This guide provides a comprehensive technical overview of the molecular mechanism of action of Apilimod, detailing its primary target, the downstream cellular consequences of target inhibition, and the experimental methodologies used to elucidate these pathways.

Introduction: From Immunomodulator to PIKfyve Inhibitor

Apilimod (formerly STA-5326) was first characterized as an orally bioavailable small molecule that suppresses the production of the pro-inflammatory cytokines IL-12 and IL-23.[2][4] This activity led to its clinical investigation in autoimmune conditions such as Crohn's disease and rheumatoid arthritis.[2][3] Although it showed a favorable safety profile in over 700 subjects, it did not meet the primary endpoints in these trials.[1][3]

Subsequent research, employing chemical genetics and biochemical assays, unequivocally identified the lipid kinase PIKfyve as the direct molecular target of Apilimod.[5] This pivotal finding has redefined the understanding of Apilimod's biological effects and opened new avenues for its therapeutic application.

The Primary Target: PIKfyve Kinase

PIKfyve is a crucial enzyme in the endolysosomal system, responsible for the phosphorylation of phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol-5-phosphate (PI(5)P).[6][7] These phosphoinositides are critical signaling lipids that regulate the identity and function of endosomes and lysosomes, playing vital roles in intracellular trafficking, membrane dynamics, and autophagy.[8][9]

Apilimod exhibits exquisite specificity and high potency in inhibiting the kinase activity of PIKfyve.

| Parameter | Value | Assay Conditions | Reference |

| PIKfyve IC₅₀ | 14 nM | In vitro kinase assay (PI(3)P to PI(3,5)P₂) | [5][10] |

| Cellular PI(3,5)P₂ Reduction | Dose-dependent | HeLa cells | [5] |

| Cellular PI(3)P Increase | Up to 2.5-fold | HeLa cells | [5] |

The inhibition of PIKfyve by Apilimod is direct, as demonstrated by in vitro kinase assays using the purified enzyme.[5] This targeted action leads to a significant and dose-dependent decrease in cellular levels of PI(3,5)P₂ and a corresponding accumulation of its substrate, PI(3)P.[5]

Molecular Mechanism of Action: Disruption of Endolysosomal Homeostasis

The primary mechanism of action of Apilimod stems from its inhibition of PIKfyve, leading to a profound disruption of endolysosomal function. This disruption manifests through several interconnected cellular consequences:

Impaired Endosomal Trafficking and Lysosomal Function

The depletion of PI(3,5)P₂ following Apilimod treatment impairs multiple steps in the endolysosomal pathway. PI(3,5)P₂ is essential for the maturation of late endosomes and their fusion with lysosomes, as well as for the fission events that recycle components from these organelles.[7] Inhibition of PIKfyve leads to the accumulation of enlarged endosomes and cytoplasmic vacuoles, a hallmark phenotype observed in cells treated with Apilimod.[7][8] This is due to a failure in the resolution of endosomal and lysosomal compartments.[8]

Disruption of Autophagy

Autophagy is a cellular degradation and recycling process that relies on the proper functioning of the endolysosomal system. While PIKfyve inhibition can trigger autophagy, it also impairs the later stages of the process, specifically the fusion of autophagosomes with lysosomes and the subsequent degradation of cargo.[1][8] This leads to an accumulation of autophagic vesicles and a failure in autophagic clearance.[1]

Modulation of mTOR Signaling and TFEB Activity

Recent studies have revealed a connection between PIKfyve activity and the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9] PIKfyve inhibition has been shown to lead to the mTORC1-dependent phosphorylation and cytoplasmic retention of Transcription Factor EB (TFEB).[9][11] TFEB is a master regulator of lysosomal biogenesis and autophagy.[12] By preventing its nuclear translocation, Apilimod impairs the cell's ability to respond to stress by upregulating lysosomal and autophagic capacity.[9]

The following diagram illustrates the central role of PIKfyve in the endolysosomal pathway and the consequences of its inhibition by Apilimod.

Caption: Apilimod inhibits PIKfyve, disrupting endolysosomal homeostasis.

Therapeutic Implications and Applications

The mechanism of action of Apilimod has significant implications for its therapeutic use in various diseases.

-

Oncology (B-cell non-Hodgkin Lymphoma): In B-NHL, the disruption of lysosomal homeostasis induced by Apilimod leads to cytotoxic effects.[1][12] This suggests that B-NHL cells are particularly vulnerable to lysosomal dysfunction. Apilimod has demonstrated single-agent efficacy and synergy with other approved drugs in preclinical models of B-NHL.[1]

-

Neurodegenerative Diseases: The role of the endolysosomal and autophagic pathways in the clearance of protein aggregates implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) has brought Apilimod into focus for these conditions.[11][14] Clinical trials are exploring its potential in C9orf72 ALS.[14]

Experimental Protocols for Elucidating the Mechanism of Action

The following protocols are foundational for investigating the effects of PIKfyve inhibitors like Apilimod.

In Vitro PIKfyve Kinase Assay

This assay directly measures the enzymatic activity of PIKfyve and its inhibition by a compound.

Objective: To determine the IC₅₀ of Apilimod for PIKfyve kinase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant PIKfyve, its substrate PI(3)P, and [γ-³²P]ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add serial dilutions of Apilimod (or vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation of PI(3)P.

-

Lipid Extraction: Stop the reaction and extract the lipids using established methods (e.g., Bligh-Dyer extraction).

-

TLC Analysis: Separate the radiolabeled lipids by thin-layer chromatography (TLC).

-

Quantification: Visualize the radiolabeled PI(3,5)P₂ product by autoradiography and quantify the spot intensity to determine the extent of inhibition at each Apilimod concentration.

-

IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cellular Phosphoinositide Analysis

This protocol measures the levels of PI(3)P and PI(3,5)P₂ in cells following treatment with Apilimod.

Objective: To confirm the on-target effect of Apilimod in a cellular context.

Methodology:

-

Metabolic Labeling: Culture cells (e.g., HeLa or HEK293) in the presence of [³H]-myo-inositol for 48-72 hours to label the cellular phosphoinositide pool.

-

Compound Treatment: Treat the labeled cells with various concentrations of Apilimod or a vehicle control for a defined period (e.g., 2 hours).

-

Lipid Extraction and Deacylation: Harvest the cells, extract the lipids, and deacylate them to obtain water-soluble glycerophosphoinositols.

-

HPLC Analysis: Separate the glycerophosphoinositols by high-performance liquid chromatography (HPLC) using an anion-exchange column.

-

Quantification: Detect the radiolabeled peaks using an in-line scintillation counter.

-

Data Analysis: Quantify the peak areas corresponding to PI(3)P and PI(3,5)P₂ and normalize them to the total inositol-containing lipids to determine the relative changes in their levels upon Apilimod treatment.

The following workflow diagram illustrates the experimental approach for validating PIKfyve inhibition.

Caption: Workflow for validating Apilimod's mechanism of action.

Conclusion

Apilimod is a first-in-class, potent, and specific inhibitor of PIKfyve kinase. Its mechanism of action is centered on the disruption of endolysosomal homeostasis through the depletion of the critical signaling lipids PI(3,5)P₂ and PI(5)P. This leads to a cascade of cellular effects, including impaired endosomal trafficking, lysosomal dysfunction, and blockage of autophagy, which can be therapeutically exploited for the treatment of cancer, viral infections, and potentially neurodegenerative diseases. The continued investigation of Apilimod and other PIKfyve inhibitors will undoubtedly provide further insights into the fundamental roles of the endolysosomal system in health and disease.

References

-

Amsbio. Apilimod (PIKfyve inhibitor), AMS.B-0308-25MG. Available from: [Link]

-

Gayle, S., et al. (2017). Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. Blood, 129(13), 1768–1778. Available from: [Link]

-

Wikipedia. Apilimod. Available from: [Link]

-

ASH Publications. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. Blood. Available from: [Link]

-

Alzheimer's Drug Discovery Foundation. Apilimod. Available from: [Link]

-

Patsnap Synapse. What are PIKFYVE inhibitors and how do they work?. Available from: [Link]

-

Cai, X., et al. (2013). PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling. Chemistry & Biology, 20(7), 912-921. Available from: [Link]

-

Choy, C. H., et al. (2018). Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. International Journal of Molecular Sciences, 19(11), 3598. Available from: [Link]

-

AI Therapeutics. (2024). Apilimod dimesylate in C9orf72 amyotrophic lateral sclerosis: a randomized phase 2a clinical trial. Brain. Available from: [Link]

-

McCartney, A. J., et al. (2022). Roles of PIKfyve in multiple cellular pathways. The FEBS Journal. Available from: [Link]

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. Apilimod - Wikipedia [en.wikipedia.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. selleckchem.com [selleckchem.com]

- 5. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 8. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. amsbio.com [amsbio.com]

- 11. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. AI Therapeutics Announces Start of Phase II Trial of LAM-002A (apilimod dimesylate) for Treatment of COVID-19 Patients - BioSpace [biospace.com]

- 14. Apilimod dimesylate in C9orf72 amyotrophic lateral sclerosis: a randomized phase 2a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Pivotal Intermediate in the Synthesis of Apixaban

Abstract

This technical guide provides an in-depth exploration of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a critical intermediate in the commercial synthesis of Apixaban, a leading oral anticoagulant.[1] This document will detail its synthesis, chemical properties, and its strategic role in the manufacturing of Apixaban. We will present robust and commercially viable synthetic protocols, analytical methodologies for quality control, and a discussion on process optimization. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Introduction to Apixaban and the Significance of its Synthesis

Apixaban, marketed under the brand name Eliquis, is a potent, direct, and highly selective inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade.[2] It is widely prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1] The growing clinical importance of Apixaban has spurred significant research into developing efficient, cost-effective, and scalable synthetic routes.

The initial synthetic pathways for Apixaban were often hampered by the use of expensive starting materials, such as iodoaniline, and required multiple chromatographic purifications, making them unsuitable for large-scale commercial production.[2] Consequently, the development of alternative, more economical routes has been a primary focus. One of the most successful strategies involves the use of p-nitroaniline as a starting material, leading to the formation of key intermediates, including this compound.[2] This intermediate has proven to be a cornerstone in the economically viable production of Apixaban.[2]

The Role of this compound in the Apixaban Synthesis Pathway

This compound (henceforth referred to as the "nitrophenyl intermediate") is a crucial building block in a convergent synthesis approach to Apixaban. Its chemical structure incorporates several key features that are essential for the subsequent construction of the final Apixaban molecule. The morpholine moiety is a critical pharmacophore, while the nitrophenyl group can be readily converted to an aniline, which is then further elaborated.

The strategic importance of this intermediate lies in its ability to be synthesized with high purity and yield, providing a solid foundation for the subsequent, often more complex, reaction steps.[2] The overall synthetic strategy is depicted in the following diagram:

Figure 1: Simplified Apixaban synthesis pathway highlighting the central role of the nitrophenyl intermediate.

Synthesis of this compound

The synthesis of the nitrophenyl intermediate is a multi-step process that has been optimized for commercial production, focusing on high yield and purity while minimizing the use of hazardous reagents and complex purification techniques.[2]

Synthetic Scheme

The synthesis typically proceeds through the formation of an N-substituted piperidone, followed by chlorination and subsequent nucleophilic substitution with morpholine.

Figure 2: Reaction scheme for the synthesis of the nitrophenyl intermediate.

Detailed Experimental Protocol

The following protocol is a synthesis of information from established methods, designed to be robust and scalable.[2][3]

Step 1: Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

-

To a suitable reaction vessel, charge 1-(4-nitrophenyl)-2-piperidone (1.0 eq) and a suitable solvent such as chloroform.

-

Cool the mixture to 0-5 °C.

-

Slowly add phosphorus pentachloride (PCl5) (2.5-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound

-

Charge the crude 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq) into a reaction vessel.

-

Add an excess of morpholine (5.0-6.0 eq) and triethylamine (3.0 eq) as a base. A high-boiling solvent like N,N-dimethylformamide (DMF) can also be used.[2]

-

Heat the reaction mixture to 95-100 °C and stir for 5-6 hours.[2]

-

Monitor the reaction completion by TLC or HPLC.

-

Upon completion, cool the reaction mixture and add water to precipitate the product.[2]

-

Stir the suspension at 0-5 °C for 1-2 hours to ensure complete precipitation.[2]

-

Filter the solid, wash with water, and dry under vacuum to afford the desired this compound.

Process Parameters and Optimization

The following table summarizes key process parameters and their typical ranges for optimal yield and purity.

| Parameter | Step 1 (Chlorination) | Step 2 (Morpholine Substitution) | Rationale |

| Solvent | Chloroform, Dichloromethane | Morpholine (reagent and solvent), DMF | Good solubility of reactants, appropriate boiling point. |

| Temperature | 0-25 °C | 95-100 °C | Control of exothermicity in Step 1; sufficient energy for substitution in Step 2. |

| Reagent Ratio | PCl5 (2.5-3.0 eq) | Morpholine (5.0-6.0 eq), Triethylamine (3.0 eq) | Excess reagent drives the reaction to completion. |

| Reaction Time | 2-3 hours | 5-6 hours | Determined by reaction monitoring to ensure full conversion. |

| Work-up | Aqueous quench, extraction | Precipitation with water | Efficiently isolates the product and removes inorganic byproducts. |

Analytical Characterization and Quality Control

Ensuring the purity and identity of the nitrophenyl intermediate is paramount for the successful synthesis of high-quality Apixaban. A suite of analytical techniques is employed for this purpose.

Spectroscopic and Chromatographic Analysis

| Analytical Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification of impurities | Purity ≥ 99%[1]; detection of starting materials and byproducts. |

| ¹H NMR | Structural confirmation | Characteristic peaks corresponding to the protons of the pyridinone ring, morpholine, and nitrophenyl groups.[2] |

| Mass Spectrometry | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the calculated molecular weight (303.31 g/mol ).[4][5] |

| FT-IR | Functional group identification | Characteristic absorption bands for C=O (amide), C-N, C-O-C, and NO₂ groups.[2] |

Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of the nitrophenyl intermediate.

Figure 3: Quality control workflow for the nitrophenyl intermediate.

Subsequent Transformation to Apixaban

Once the high-purity nitrophenyl intermediate is obtained, it undergoes a series of transformations to yield Apixaban.

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, typically using catalytic hydrogenation (e.g., with Raney Nickel and hydrazine hydrate) or other reducing agents.[6] This forms 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.

-

Formation of the Pyrazole Ring: The resulting aniline is then reacted with a suitable precursor, such as (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, to construct the pyrazole ring system of Apixaban.[7]

-

Amidation: The final step involves the amidation of the ester group to form the primary amide of Apixaban.[8]

Conclusion

This compound is an indispensable intermediate in the modern, commercially viable synthesis of Apixaban. The development of robust and scalable protocols for its production has been a significant advancement in pharmaceutical manufacturing, enabling the cost-effective production of this life-saving anticoagulant. The stringent analytical control of this intermediate is critical to ensure the quality, safety, and efficacy of the final Apixaban drug product. Future research may focus on further optimizing the synthesis through green chemistry principles, such as the use of more environmentally benign solvents and catalysts.

References

- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (URL: )

- This compound synthesis - chemicalbook. (URL: )

- This compound Manufacturer, Supplier, and Exporter in India. (URL: )

- This compound | CAS: 503615-03-0. (URL: )

- This compound - ChemicalBook. (URL: )

- US20170008886A1 - A process for the preparation of apixaban and its intermediates - Google P

- WO2016035007A2 - An improved process for the preparation of apixaban and intermediates thereof - Google P

- US9603846B2 - Process for the preparation of apixaban - Google P

Sources

- 1. This compound [vandvpharma.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemexpress.com [chemexpress.com]

- 5. This compound | 503615-03-0 [chemicalbook.com]

- 6. WO2016035007A2 - An improved process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 7. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 8. US20170008886A1 - A process for the preparation of apixaban and its intermediates - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of the anticoagulant drug Apixaban. While the synthesis can conceptually originate from various precursors, this guide details a scientifically established and industrially relevant multi-step process commencing with 4-nitroaniline. The described pathway offers high yields and purity, making it suitable for laboratory and potential scale-up applications. Each step of the synthesis is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and insights into the rationale for the chosen reagents and conditions. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of a Key Intermediate

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry.[1] Its primary importance lies in its role as a crucial building block in the synthesis of Apixaban, a direct factor Xa inhibitor used as an anticoagulant.[2] The efficient and reliable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.

While the user's query specified a synthesis pathway starting from 4-nitrobenzaldehyde, a thorough review of the scientific literature indicates that a more established and commercially viable route begins with 4-nitroaniline. 4-nitroaniline can be synthesized from 4-nitrobenzaldehyde through a multi-step process, for instance, by oxidation to 4-nitrobenzoic acid followed by a Curtius or Schmidt rearrangement. However, given the ready availability of 4-nitroaniline, it serves as a more practical starting material for the synthesis of the target compound.

This guide will therefore focus on the well-documented, four-step synthesis from 4-nitroaniline, which proceeds through the formation of a δ-valerolactam, followed by chlorination and subsequent nucleophilic substitution with morpholine.

Overall Synthetic Pathway

The synthesis of this compound from 4-nitroaniline is a four-step process. The overall transformation is depicted in the following diagram:

Figure 1: Overall synthetic pathway from 4-nitroaniline to the target compound.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1: Synthesis of 5-Chloro-N-(4-nitrophenyl)pentanamide

This initial step involves the acylation of 4-nitroaniline with 5-chlorovaleryl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 4-nitroaniline attacks the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol:

-

Charge a reaction vessel with tetrahydrofuran (THF, 6.0 L) and 4-nitroaniline (1.0 kg, 7.24 moles).

-

Stir the mixture at 25-30 °C to obtain a clear solution.

-

Add anhydrous potassium carbonate (1.15 kg, 8.32 moles) to the solution.

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add 5-chlorovaleryl chloride (1.45 kg, 9.35 moles) to the mixture while maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to 25-30 °C and stir for 1.5 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).[2]

-

Upon completion, quench the reaction and proceed with workup and purification to isolate the product.

Causality and Expertise: The use of potassium carbonate is crucial to neutralize the hydrochloric acid generated during the reaction, thus preventing the protonation of the starting aniline and driving the reaction to completion. The reaction is performed at a low temperature to control the exothermic nature of the acylation.

Step 2: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

The second step is an intramolecular cyclization of 5-chloro-N-(4-nitrophenyl)pentanamide to form the δ-valerolactam ring. This is an intramolecular Williamson ether synthesis-like reaction, where the amide nitrogen acts as a nucleophile, displacing the chloride to form the six-membered ring.

Experimental Protocol:

-

Dissolve the crude 5-chloro-N-(4-nitrophenyl)pentanamide in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate, to facilitate the cyclization.

-

Heat the reaction mixture to promote the intramolecular cyclization.

-

Monitor the reaction by TLC.

-

After completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent. The organic layer is then washed and concentrated to yield the crude product, which can be further purified by recrystallization.[2]

Trustworthiness: The formation of the six-membered lactam ring is thermodynamically favorable. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

Step 3: Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

This step involves the chlorination of the lactam at the alpha-position to the carbonyl group and subsequent elimination to introduce a double bond, forming the dihydropyridinone ring. Phosphorus pentachloride (PCl5) is a common reagent for this type of transformation.

Experimental Protocol:

-

In a reaction flask, suspend 1-(4-nitrophenyl)piperidin-2-one (33 g, 0.15 mol) in a suitable solvent like toluene.

-

Carefully add phosphorus pentachloride (109 g, 0.52 mol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully quench it by slowly pouring it into ice water (500 mL).

-

Separate the aqueous layer and extract the aqueous phase with chloroform (3 x 100 mL).

-

Combine the organic phases and wash with a saturated sodium chloride solution (500 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

Authoritative Grounding: The reaction of amides with PCl5 is a known method for the synthesis of chloro-imines or, in this case, a vinylogous N-acyl iminium chloride which upon workup yields the α-chloro-α,β-unsaturated lactam.

Step 4: Synthesis of this compound

The final step is a nucleophilic substitution of the chlorine atom in the 3-chloro-dihydropyridinone with morpholine.

Experimental Protocol:

-

Place the crude 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (57 g) in a reaction flask.

-

Add morpholine (307 mL) and triethylamine as a base.

-

Slowly heat the mixture to reflux (around 95-100 °C) and maintain for 2-6 hours.[2][3]

-

Monitor the reaction completion by TLC.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (600 mL) to precipitate the product.

-

Collect the yellow solid by filtration and wash with water.

-

Dry the product to obtain this compound.[3]

Expertise and Experience: The addition of a tertiary amine base like triethylamine is beneficial to scavenge the HCl formed during the reaction, preventing the formation of morpholine hydrochloride salt and ensuring the availability of free morpholine for the nucleophilic attack.

Data Summary

| Step | Starting Material | Product | Key Reagents | Solvent | Yield | Purity |

| 1 | 4-Nitroaniline | 5-Chloro-N-(4-nitrophenyl)pentanamide | 5-Chlorovaleryl chloride, K2CO3 | THF | ~83%[2] | >98%[2] |

| 2 | 5-Chloro-N-(4-nitrophenyl)pentanamide | 1-(4-Nitrophenyl)piperidin-2-one | K2CO3 | DMF | High | - |

| 3 | 1-(4-Nitrophenyl)piperidin-2-one | 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | PCl5 | Toluene | - | - |

| 4 | 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | This compound | Morpholine, Triethylamine | DMF | ~72%[2] | >98%[2] |

Conclusion

This technical guide has detailed a robust and well-documented four-step synthesis of this compound starting from 4-nitroaniline. The presented pathway is characterized by good overall yields and high purity of the final product, making it a valuable method for researchers and professionals in the pharmaceutical industry. The provided experimental protocols and mechanistic insights offer a solid foundation for the practical implementation of this synthesis.

References

A Comprehensive Technical Guide to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a heterocyclic organic compound of significant interest within the pharmaceutical industry.[1] At room temperature, it typically appears as a light yellow crystalline solid.[][3] Its primary importance lies in its role as a crucial intermediate in the synthesis of Apixaban, a potent, orally active, and selective inhibitor of coagulation factor Xa.[4][5] Apixaban, marketed under the brand name Eliquis, is widely used as an anticoagulant for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation.[][6] This guide provides an in-depth overview of the compound's nomenclature, physicochemical properties, synthesis, and its pivotal role in pharmaceutical manufacturing.

Nomenclature and Identification

The precise identification of a chemical entity is fundamental for research and development. While commonly referred to by its descriptive name, this compound has a specific IUPAC designation and several synonyms used across commercial and academic literature.

IUPAC Name: 5-morpholin-4-yl-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one[][7]

Synonyms

| Synonym | Source |

| 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | [7][8] |

| 5,6-Dihydro-3-(4-morpholinyl)-1-(4-nitrophenyl)-2(1H)-pyridinone | [][7] |

| 3-(Morpholinyl)-N-(4-nitrophenyl)-5,6-dihydropyridin-2-one | [][8] |

| 2(1H)-Pyridinone, 5,6-dihydro-3-(4-morpholinyl)-1-(4-nitrophenyl)- | [][7] |

| Apixaban Impurity 19 | [7] |

| Apixaban Impurity 36 | [5] |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 503615-03-0 | [][7][9] |

| Molecular Formula | C₁₅H₁₇N₃O₄ | [][7] |

| Molecular Weight | 303.31 g/mol | [][10] |

| InChIKey | LBFAEOWNWSDWRZ-UHFFFAOYSA-N | [][4] |

| SMILES | C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)[O-] | [][7] |

Physicochemical Properties

The physical and chemical characteristics of this intermediate are crucial for its handling, storage, and reaction optimization during the synthesis of Apixaban.

| Property | Value | Source |

| Appearance | Light Yellow Solid / Yellow crystalline powder | [][3] |

| Melting Point | 164-166°C | [] |

| Boiling Point | 506.5 ± 50.0°C (Predicted) | [][4] |

| Density | 1.356 ± 0.06 g/cm³ | [] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly, Heated) | [][4] |

| Storage | Store at 2-8°C. Sealed in a dry environment. | [][8] |

Role in Pharmaceutical Synthesis: The Apixaban Pathway

The synthesis of complex active pharmaceutical ingredients (APIs) like Apixaban is a multi-step process that relies on the efficient production of key intermediates.[11][12] this compound is one such critical building block.[6] Its structure contains the core dihydropyridinone ring and the morpholine moiety, which are integral parts of the final Apixaban molecule. The nitrophenyl group serves as a precursor to an aniline derivative, which is essential for subsequent coupling reactions to complete the synthesis.[12]

The use of this nitro-compound intermediate is a strategic choice in many modern, economically viable synthesis routes for Apixaban, often starting from p-nitroaniline, as it avoids the use of more expensive materials like iodoaniline that were employed in earlier synthetic methods.[6]

Caption: Role as a key intermediate in Apixaban synthesis.

Synthesis Protocol

Several methods for the synthesis of this compound have been reported. The following protocol is a representative example derived from established literature, illustrating a common two-step approach starting from 1-(4-nitrophenyl)-2-piperidone.[10][13][14]

Causality of Experimental Choices:

-

Phosphorus pentachloride (PCl₅): This reagent is used as a chlorinating agent to activate the lactam for subsequent nucleophilic substitution.

-

Morpholine: Acts as the nucleophile, displacing the chloro-group to introduce the morpholine ring onto the dihydropyridinone core. It is often used in excess and can also serve as the reaction solvent.

-

Refluxing: Heating the reaction mixture to reflux provides the necessary activation energy to drive the nucleophilic substitution to completion.

-

Water Quenching: The addition of water precipitates the final product, which has low aqueous solubility, allowing for its isolation by filtration.

Step-by-Step Methodology:

-

Activation of 1-(4-nitrophenyl)-2-piperidone:

-

In a suitable reaction vessel, dissolve 1-(4-nitrophenyl)-2-piperidone (e.g., 0.15 mol) in a dry, non-protic solvent like dichloromethane.[14]

-

Slowly add phosphorus pentachloride (PCl₅) (e.g., 0.52 mol) to the solution while maintaining a controlled temperature, typically with cooling.[10]

-

Allow the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction mixture by pouring it into ice water.[10]

-

Extract the aqueous phase with a suitable organic solvent (e.g., chloroform or ethyl acetate) to isolate the chlorinated intermediate.[10][13]

-

Combine the organic phases, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure to yield the crude intermediate as a solid.[10]

-

-

Nucleophilic Substitution with Morpholine:

-

Place the crude solid intermediate from the previous step (e.g., 57 g) into a reaction flask.[10]

-

Add a significant excess of morpholine (e.g., 307 mL), which will act as both the reactant and the solvent.[13]

-

Slowly heat the mixture to reflux (approximately 130°C) and maintain this temperature for several hours (e.g., 1-2 hours) until the reaction is complete, as monitored by TLC.[13][14]

-

Cool the reaction mixture to room temperature. This may cause the precipitation of morpholine hydrochloride.[13]

-

Add a large volume of water (e.g., 600 mL) to precipitate the final product.[13]

-

Collect the resulting yellow solid by filtration, wash with water, and dry to obtain this compound.[13]

-

Caption: General workflow for the synthesis protocol.

Safety and Handling

While comprehensive toxicological properties have not been thoroughly investigated, standard laboratory safety precautions should be observed when handling this compound.[15]

-

Personal Protective Equipment (PPE): Use safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.[15][17]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[16][17]

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[17]

For R&D use only. This compound is not intended for medicinal, household, or other uses.[16]

Conclusion

This compound is a well-characterized chemical intermediate whose significance is intrinsically linked to the production of the blockbuster anticoagulant, Apixaban. Its defined physicochemical properties and established synthesis routes make it a reliable and crucial component in the pharmaceutical supply chain. Understanding the nomenclature, properties, and synthesis of this key intermediate is essential for professionals involved in the development, scaling, and manufacturing of Apixaban and related pharmaceutical compounds.

References

-

PubChem. (n.d.). 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Patil, S. S., et al. (2016). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. International Journal of ChemTech Research, 9(5), 55-63. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). CAS:503615-03-0 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-(Morpholinyl)-N-(4-nitrophenyl)-5,6-dihydropyridin-2-one. Retrieved from [Link]

-

SynZeal. (n.d.). Apixaban Impurity 36. Retrieved from [Link]

-

Procyon Life Sciences. (2024). Apixaban Intermediates In Pharmaceutical Research. Retrieved from [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Apixaban. Retrieved from [Link]

-

ResearchGate. (2019). A practical synthesis for the key intermediate of apixaban. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - this compound. Retrieved from [Link]

-

Sinoway. (n.d.). Apixaban intermediate / 27143-07-3. Retrieved from [Link]

-

Viana-Chemicals. (n.d.). 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin- 2(1H)-one. Retrieved from [Link]

-